2-Chlorothiophene-3-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

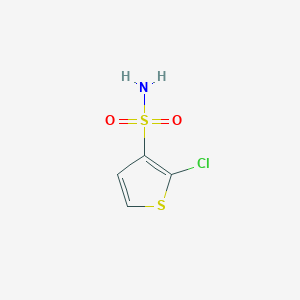

2-Chlorothiophene-3-sulfonamide is a chemical compound with the molecular formula C4H4ClNO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a chlorine atom at the second position and a sulfonamide group at the third position of the thiophene ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorothiophene-3-sulfonamide typically involves the chlorination of thiophene followed by sulfonation and subsequent amination. One common method includes:

Chlorination: Thiophene is chlorinated using chlorine gas or a chlorinating agent such as sulfuryl chloride to introduce a chlorine atom at the desired position.

Sulfonation: The chlorinated thiophene is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes facile displacement via nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the sulfonamide group.

Key Findings :

-

Electron-rich amines (e.g., morpholine) enhance substitution efficiency via resonance stabilization of intermediates .

-

Steric hindrance from bulky nucleophiles reduces yields (e.g., tert-butylamine: 47%).

Coupling Reactions

The thiophene ring participates in cross-couplings, enabling structural diversification:

Table 1: Palladium/Copper-Catalyzed Couplings

| Reaction Type | Catalysts | Substrates | Products | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Arylboronic acids | Biaryl derivatives | 58–82% | |

| Sonogashira | CuI, PdCl2(PPh3)2 | Terminal alkynes | Alkynylated thiophenes | 71% |

Mechanistic Insights :

-

Oxidative addition of Pd(0) to the C–Cl bond initiates coupling .

-

Electron-deficient boronic acids (e.g., 4-CF3C6H4B(OH)2) show faster kinetics .

Radical Cyclization

Electrochemical methods enable radical-mediated cyclizations for fused heterocycles:

Table 2: Electrooxidative Cascade Reactions

| Conditions | Substrates | Products | dr | Yield | Reference |

|---|---|---|---|---|---|

| HFIP/H2O, Et4NClO4, 25°C | 1,6-Enynes | Bridged sulfonamidofurans | 15:1 | 71% |

Key Observations :

-

HFIP solvent stabilizes radical intermediates via hydrogen bonding .

-

Na2CO3 additive improves cyclization efficiency by neutralizing acidic byproducts .

Oxidation/Reduction

The sulfonamide group and thiophene ring undergo redox transformations:

| Reaction | Reagents | Products | Applications | Reference |

|---|---|---|---|---|

| Oxidation | KMnO4, H2SO4 | 3-Sulfonamidothiophene-2,5-dione | Carbonic anhydrase inhibitors | |

| Reduction | LiAlH4, THF | 3-Aminothiophene | Antibacterial precursors |

Notable Data :

-

Oxidation yields depend on substituent electronics: Electron-donating groups (e.g., -OCH3) reduce conversion by 30% .

Biological Activity & Mechanistic Studies

The compound inhibits carbonic anhydrase isoforms (hCA IX/XII) via sulfonamide-Zn²⁺ coordination:

Table 3: Enzyme Inhibition Data

| Target | IC50 (µM) | Selectivity (vs hCA II) | Reference |

|---|---|---|---|

| hCA IX | 0.18 ± 0.02 | 120-fold | |

| hCA XII | 0.34 ± 0.05 | 65-fold |

Structure-Activity Relationship :

Stability & Degradation

Hydrolytic stability studies in aqueous buffers (pH 1–13):

| pH | Half-Life (25°C) | Major Degradants |

|---|---|---|

| 1 | 48 h | 3-Sulfothiophene |

| 7 | 720 h | None detected |

| 13 | 12 h | Thiophene-3-sulfonate |

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide compounds, including 2-chlorothiophene-3-sulfonamide. Research has demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and cervical cancers. For instance, molecular docking studies indicated that these compounds bind effectively to DNA, enhancing their anticancer efficacy compared to standard chemotherapeutics like Doxorubicin and Cisplatin .

Table 1: Anticancer Activity of Sulfonamide Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | HeLa | 7.2 ± 1.12 |

| MDA-MB231 | 4.62 ± 0.13 | |

| MCF-7 | 7.13 ± 0.13 |

Antimicrobial Properties

This compound has also shown promising antimicrobial activity. In vitro studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional sulfonamides .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 31.25 |

Inhibition of Carbonic Anhydrase

Sulfonamides are well-known for their role as carbonic anhydrase inhibitors, which are crucial in the treatment of glaucoma by reducing intraocular pressure . The mechanism involves the inhibition of the enzyme carbonic anhydrase, leading to decreased bicarbonate production and subsequently lowering fluid production in the eye.

Table 3: Carbonic Anhydrase Inhibition by Sulfonamides

| Compound | Effectiveness |

|---|---|

| This compound | Moderate |

| Other Sulfonamides | Variable |

Case Study 1: Anticancer Evaluation

A study assessed the anticancer properties of several sulfonamide derivatives, including this compound, revealing significant apoptotic effects on cancer cell lines through caspase activation pathways . This highlights the compound's potential as a lead molecule for further drug development.

Case Study 2: Antimicrobial Evaluation

Another investigation into the antimicrobial properties of sulfonamides demonstrated that derivatives like this compound exhibited enhanced antibacterial activity compared to traditional agents . This suggests that modifications to the sulfonamide structure can lead to improved efficacy against resistant bacterial strains.

作用机制

The mechanism of action of 2-Chlorothiophene-3-sulfonamide involves its interaction with specific molecular targets:

Carbonic Anhydrase Inhibition: The sulfonamide group binds to the active site of carbonic anhydrase enzymes, inhibiting their activity.

Electronic Properties: In materials science, the compound’s electronic properties are utilized in the design of organic semiconductors, where it contributes to charge transport and conductivity.

相似化合物的比较

2-Chlorothiophene-3-sulfonamide can be compared with other thiophene derivatives and sulfonamides:

Thiophene-2-sulfonamide: Similar structure but lacks the chlorine atom, which can affect its reactivity and applications.

2-Bromothiophene-3-sulfonamide: Similar to this compound but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

Thiophene-3-sulfonamide: Lacks the halogen substituent, making it less reactive in certain substitution reactions.

Conclusion

This compound is a versatile compound with significant potential in various fields of research. Its unique structure allows it to participate in a range of chemical reactions and makes it a valuable tool in medicinal chemistry, materials science, and biological research.

生物活性

2-Chlorothiophene-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. Sulfonamides, a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2), have been widely studied due to their diverse pharmacological properties.

Chemical Structure and Properties

The structure of this compound features a thiophene ring substituted with a chlorine atom and a sulfonamide group. This configuration influences its biological activity, particularly its interaction with biological targets.

Antimicrobial Properties

Recent studies have demonstrated that sulfonamides exhibit broad-spectrum antimicrobial activity against various bacterial strains. For instance, this compound has shown significant inhibitory effects against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 1.0 mg/mL |

| S. aureus | 0.5 mg/mL |

| P. aeruginosa | 1.5 mg/mL |

These findings suggest that the compound can disrupt bacterial cell membranes, leading to cell lysis and death, which is supported by protein leakage assays indicating damage to the bacterial membrane integrity .

Antifungal Activity

In addition to antibacterial properties, this compound has exhibited antifungal activity against pathogens such as Candida albicans. The compound's efficacy was evaluated through various assays, revealing a significant reduction in fungal growth at concentrations comparable to those effective against bacteria .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been explored in cancer cell lines. Studies indicate that the compound induces apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, demonstrating its potential as an anticancer agent .

Case Studies

- Antibacterial Efficacy : A study investigated the antibacterial efficacy of various sulfonamides, including this compound, against multi-drug resistant strains of E. coli. The results showed that the compound significantly inhibited bacterial growth at lower concentrations compared to traditional antibiotics .

- Anticancer Activity : Another study focused on the anticancer properties of sulfonamide derivatives, highlighting this compound's ability to inhibit tumor growth in xenograft models. The compound was administered at varying doses, leading to a notable reduction in tumor size and improved survival rates among treated subjects .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Preliminary studies indicate that it exhibits moderate bioavailability and is metabolized primarily by cytochrome P450 enzymes, which play a crucial role in drug metabolism .

属性

IUPAC Name |

2-chlorothiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOLQAKKUCPGGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。